![molecular formula C9H15ClFNO4S B12428061 tert-Butyl 3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate CAS No. 2592399-27-2](/img/structure/B12428061.png)
tert-Butyl 3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a chlorosulfonyl group, and a fluoropyrrolidine moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural characteristics and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(chlorosulfonyl)-4-fluoropyrrolidine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to achieve a more sustainable and scalable synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the sulfonyl group.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield sulfonamide derivatives, while hydrolysis can produce the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of bioactive compounds, including potential pharmaceuticals. Its structural features allow for modifications that can enhance pharmacological properties.
- Beta-lactamase Inhibitors : The compound is utilized in the preparation of beta-lactamase inhibitors, which are crucial in combating antibiotic resistance. These inhibitors can be synthesized through various chemical transformations involving this compound as a key intermediate .
Agrochemical Development
The unique properties of this compound make it suitable for use in agrochemicals. The incorporation of fluorine and sulfonyl groups can enhance the lipophilicity and biological activity of agricultural products.
- Pesticide Formulations : Research indicates that derivatives of this compound may exhibit insecticidal properties similar to established pesticides, providing avenues for developing new formulations with improved efficacy .
Case Study 1: Synthesis of Bioactive Compounds
A study highlighted the synthesis of a series of compounds based on this compound, demonstrating its utility in creating novel bioactive molecules. The transformations included nucleophilic substitutions and coupling reactions that yielded compounds with enhanced biological activities against specific targets .
Case Study 2: Agrochemical Applications
In another investigation, researchers explored the application of this compound in developing new agrochemicals. The study focused on modifying the chlorosulfonyl group to improve solubility and stability in formulations, resulting in products that showed increased effectiveness against pests while minimizing environmental impact .
Comparative Analysis Table
Application Area | Compound Role | Key Findings |
---|---|---|
Medicinal Chemistry | Intermediate for beta-lactamase inhibitors | Effective against antibiotic-resistant bacteria |
Agrochemicals | Building block for pesticide development | Enhanced efficacy and reduced environmental impact |
Mechanism of Action
The mechanism of action of tert-Butyl 3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of enzyme activity or the formation of stable adducts, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(chlorosulfonyl)-4-chloropyrrolidine-1-carboxylate
- tert-Butyl 3-(chlorosulfonyl)-4-bromopyrrolidine-1-carboxylate
- tert-Butyl 3-(chlorosulfonyl)-4-iodopyrrolidine-1-carboxylate
Uniqueness
tert-Butyl 3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Biological Activity
tert-Butyl 3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a chlorosulfonyl group and a fluorine atom. This compound has garnered attention due to its potential applications in synthetic chemistry and pharmaceuticals, although specific data regarding its biological activity remains limited.
- Molecular Formula : C9H15ClFNO4S
- Molecular Weight : Approximately 269.75 g/mol
- CAS Number : 2592399-27-2
The presence of the chlorosulfonyl and fluorine functionalities suggests that this compound may exhibit significant reactivity, which can be explored for various biological applications.
Biological Activity Overview
While direct studies on the biological activity of this compound are scarce, compounds with similar structures often demonstrate notable biological properties. The following sections summarize potential biological activities inferred from related compounds and theoretical studies.
Potential Biological Activities
- Antimicrobial Activity : Compounds with sulfonamide groups have been widely studied for their antimicrobial properties. The chlorosulfonyl group in this compound might confer similar effects, potentially inhibiting bacterial growth.
- Anticancer Properties : Some pyrrolidine derivatives have shown promise in cancer therapy due to their ability to interact with cellular pathways involved in tumor growth.
- Enzyme Inhibition : The unique structure may allow for the inhibition of specific enzymes, particularly those involved in metabolic pathways.
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, a comparative analysis with structurally similar compounds is useful.
Compound Name | Molecular Formula | Key Features |
---|---|---|
tert-Butyl 3-amino-4-fluoropyrrolidine-1-carboxylate | C9H17FN2O2 | Contains an amino group instead of chlorosulfonyl; studied for neuroprotective effects. |
tert-Butyl 3-(sulfamoyl)-4-fluoropyrrolidine-1-carboxylate | C9H16FNO4S | Sulfamoyl group offers different reactivity; investigated for anti-inflammatory properties. |
tert-Butyl 3-(chlorosulfamoyl)-4-fluoropyrrolidine | C9H15ClFNO4S | Combines characteristics of both chlorosulfonyl and sulfamoyl groups; potential dual-action properties. |
The unique combination of functionalities in this compound may lead to distinctive reactivity patterns that could be beneficial in drug design.
Properties
CAS No. |
2592399-27-2 |
---|---|
Molecular Formula |
C9H15ClFNO4S |
Molecular Weight |
287.74 g/mol |
IUPAC Name |
tert-butyl 3-chlorosulfonyl-4-fluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C9H15ClFNO4S/c1-9(2,3)16-8(13)12-4-6(11)7(5-12)17(10,14)15/h6-7H,4-5H2,1-3H3 |
InChI Key |
SLWSZYQVFIPGAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)S(=O)(=O)Cl)F |
Origin of Product |
United States |
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